molecular formula C22H22O13 B3028928 Laricitrin 3-O-glucoside CAS No. 39986-90-8

Laricitrin 3-O-glucoside

Cat. No. B3028928
CAS RN: 39986-90-8
M. Wt: 494.4 g/mol
InChI Key: ODXINVOINFDDDD-CLXWZIMCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Laricitrin 3-O-glucoside is an O-methylated flavonol, a type of flavonoid . It is known for its antioxidant properties . It is found in red grape and in Vaccinium uliginosum (bog billberries) . It is one of the phenolic compounds present in wine .


Synthesis Analysis

Laricitrin is formed from myricetin by the action of the enzyme myricetin O-methyltransferase . It is further methylated by laricitrin 5’-O-methyltransferase into syringetin .


Molecular Structure Analysis

The molecular formula of Laricitrin 3-O-glucoside is C22H22O13 . The average mass is 494.402 Da and the monoisotopic mass is 494.106049 Da .


Chemical Reactions Analysis

Laricitrin 3-O-glucoside is known for its antioxidant properties and correlates significantly with DPPH assay and CUPRAC assay .

Scientific Research Applications

Flavonol Profiles in Grape Cultivars and Wines

  • Flavonol Composition in Grapes and Wines : Laricitrin 3-O-glucoside is a significant flavonol found in various Vitis vinifera red grape cultivars and their wines. Its detection in red wines was reported for the first time, emphasizing its role in flavonol biosynthesis and grape cultivar differentiation (Castillo-Muñoz et al., 2007).

Laricitrin in Cancer Research

  • Impact on Lung Cancer and Immune Suppression : Laricitrin exhibits potential in ameliorating lung cancer-mediated suppression of dendritic cells. It stimulates dendritic cell differentiation and maturation, impacts IL-10 expression, and potentially enhances the efficacy of chemotherapy (Chang et al., 2016).

Chemosystematic Significance

  • Flavonoids in Medicago Littoralis Rhode : Laricitrin 3-O-glucoside, along with other flavonoids, was isolated from Medicago littoralis Rhode, assisting in chemosystematic classification and ecological adaptations of this plant species (Alessandra et al., 2010).

Potential Antihyperglycaemic Effects

  • Effects of Flavonoids on Glycemic Control : Research into myricetin derivatives (closely related to laricitrin) suggests potential benefits for antihyperglycaemic activity, emphasizing the importance of such flavonoids in managing diabetes and related conditions (Arumugam et al., 2016).

Antidiabetic Activity

  • Lariciresinol in Diabetes Management : Lariciresinol, another closely related compound, shows significant antidiabetic effects through inhibition of α-glucosidase and enhancement of insulin signaling, suggesting a similar potential for laricitrin derivatives (Alam et al., 2022).

Pharmacological Spectrum

  • Broad Pharmacological Actions : Studies on syringetin and its derivatives, including laricitrin, highlight a broad spectrum of pharmacological activities like antioxidant, hepatoprotective, antidiabetic, and anticancer properties (Chmiel & Stompor-Gorący, 2022).

Antioxidant and Anti-Inflammatory Effects

  • Hepatoprotective and Anti-Inflammatory Activities : Myricitrin, similar to laricitrin derivatives, demonstrates antioxidant and anti-inflammatory effects, underscoring the potential of laricitrin 3-O-glucoside in these areas (Domitrović et al., 2015).

Metabolic and Absorption Studies

  • Metabolic Profiling in Grapes and Wines : Laricitrin 3-O-glucoside's presence in grape varieties assists in their classification based on flavonol profiles. Its role in the flavonoid biosynthetic pathway is crucial for understanding grape metabolomics (Mattivi et al., 2006).

Antinociceptive Potential

  • Role in Pain Management : Research on myricitrin (related to laricitrin) suggests significant antinociceptive effects in various pain models, indicating potential applications of laricitrin derivatives in pain management (Meotti et al., 2006).

Mechanism of Action

Laricitrin is formed from myricetin by the action of the enzyme myricetin O-methyltransferase . It is further methylated by laricitrin 5’-O-methyltransferase into syringetin .

Future Directions

Given the health-promoting properties of Laricitrin 3-O-glucoside, further studies on its health-promoting activities are encouraged . An understanding of the factors determining production of flavonols in fruit crops will improve breeding programs and facilitate the production of fruits or bio-products with desirable contents of bioactive flavonols of benefit to humans .

properties

IUPAC Name

2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O13/c1-32-12-3-7(2-10(26)15(12)27)20-21(17(29)14-9(25)4-8(24)5-11(14)33-20)35-22-19(31)18(30)16(28)13(6-23)34-22/h2-5,13,16,18-19,22-28,30-31H,6H2,1H3/t13-,16-,18+,19-,22+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXINVOINFDDDD-CLXWZIMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314263
Record name Laricitrin 3-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Laricitrin 3-O-glucoside

CAS RN

39986-90-8
Record name Laricitrin 3-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39986-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laricitrin 3-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.